![molecular formula C11H19Cl2N3O B3808081 [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B3808081.png)
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate
Overview
Description
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate is a chemical compound with the empirical formula C11H19Cl2N3O and a molecular weight of 280.19 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation with appropriate alkyl halides . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate include:
- 2-(1H-Imidazol-1-yl)-1-phenylethanamine dihydrochloride hydrate
- 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate
- 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate .
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and the specific functional groups attached to the benzimidazole ring. These structural differences can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties. They exhibit activities ranging from antimicrobial and antiviral to anticancer and antihypertensive effects. The structure-activity relationship (SAR) of these compounds indicates that modifications in the benzimidazole scaffold can enhance their biological efficacy and selectivity against various targets .
Benzimidazole derivatives, including [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine, primarily exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazoles act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.
- Antagonism of Receptors : Some compounds in this class function as antagonists for specific receptors, such as angiotensin II receptors, which play a role in regulating blood pressure .
- Interference with Nucleic Acids : Certain derivatives can interact with DNA or RNA, impacting replication and transcription processes.
Biological Activity Data
The following table summarizes some key biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of benzimidazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine was noted for its potent activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Anticancer Properties : Research into palladium(II) and platinum(II) complexes containing benzimidazole moieties revealed promising anticancer activity. These complexes showed efficacy in inhibiting tumor growth in vitro, suggesting that modifications to the benzimidazole structure can lead to enhanced anticancer properties .
- Hypertension Management : The angiotensin II antagonistic properties of certain benzimidazole derivatives have been explored for their potential in managing hypertension. Compounds similar to [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine have been shown to effectively lower blood pressure in animal models .
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propan-1-amine;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH.H2O/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12;;;/h2-3,5-6H,4,7-8,12H2,1H3;2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBRFUXTTPFYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCN.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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